![molecular formula C25H24N4O4 B2494487 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941938-97-2](/img/structure/B2494487.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" belongs to a class of organic compounds known for their complex heterocyclic structure. These structures often exhibit a range of biological activities and have been the subject of synthesis and structural analysis to explore their potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of complex pyrazolo and quinoline derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives through a process similar to the Pictet-Spengler condensation (Bogza et al., 2005). This synthesis pathway highlights the complexity and versatility of reactions leading to the formation of such intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by the presence of multiple heterocyclic rings, including pyrazolo, pyrazinone, and quinoline moieties. Structural elucidation often relies on techniques such as single-crystal X-ray diffraction analysis, which confirms the configurations, conformations, and intermolecular interactions present in these molecules (Şahin et al., 2011).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their reactivity and functional group interplay. For instance, they can undergo reactions with arylhydrazinium chlorides, leading to the formation of hydrazone derivatives and further cyclized products demonstrating a range of biological activities (Kumara et al., 2016). Such reactions underscore the chemical versatility and potential for derivatization of these molecules.
科学的研究の応用
Antimicrobial and Antimalarial Activity
Compounds derived from quinoline and pyrazole structures, similar to the chemical , have shown promising results in antimicrobial and antimalarial evaluations. For instance, derivatives synthesized from 4-hydroxyquinolin-2(1H)-ones exhibited potent antimalarial activity compared to standard treatments and demonstrated considerable antimicrobial effects (Sarveswari, Vijayakumar, Siva, & Priya, 2014). Similarly, 4-thiazolidinone derivatives containing pyridine and quinazoline moieties have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant inhibition potency against various bacterial strains (Desai, Jadeja, Jadeja, Khedkar, & Jha, 2020).
Anticancer Properties
Compounds with structures akin to the specified chemical have been investigated for their potential anticancer activities. For example, novel derivatives synthesized from dihydroquinoline showed strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines, indicating their potential as anticancer agents (Liu, Bai, Pan, Song, & Zhu, 2009).
DNA Protection and Antioxidant Effects
Research on 2,4-dihydroxyquinoline derived disazo dyes has demonstrated not only their antimicrobial and anticancer activities but also their capacity for DNA protection and significant antioxidant effects. Some of these compounds exhibited high binding affinity to DNA and showed cytotoxicity against specific cancer cell lines, suggesting their potential use in medical treatments (Şener, Mohammed, Yerlikaya, Altunoğlu, Gür, Baloğlu, & Şener, 2018).
Synthesis and Chemical Properties
The synthesis pathways and chemical properties of related compounds have been explored in various studies. For example, the multicomponent condensation reactions involving 5-amino-3-phenylpyrazole have been tuned to selectively form pyrazoloquinolinones, pyrazoloquinazolinones, or pyrazoloquinolizinones under different conditions, demonstrating the versatility of these chemical frameworks in synthesizing diverse compounds (Chebanov, Saraev, Desenko, Chernenko, Knyazeva, Groth, Glasnov, & Kappe, 2008).
特性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-32-22-10-9-18(14-23(22)33-2)19-15-21-25(31)27(12-13-29(21)26-19)16-24(30)28-11-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-10,12-15H,5,7,11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKSRPXCWBLJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

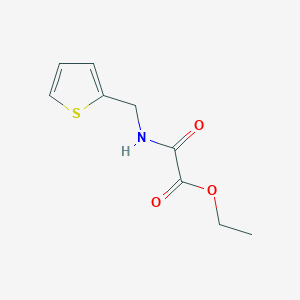
![[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile](/img/structure/B2494407.png)
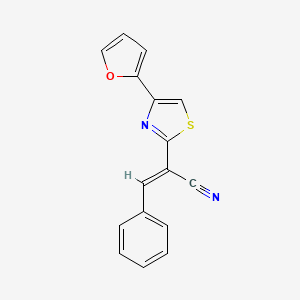

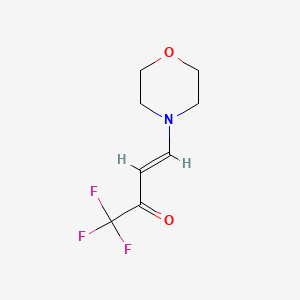
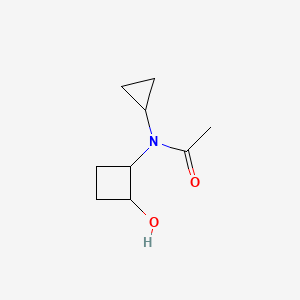
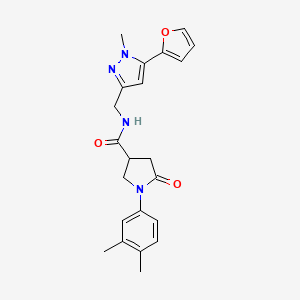
![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)
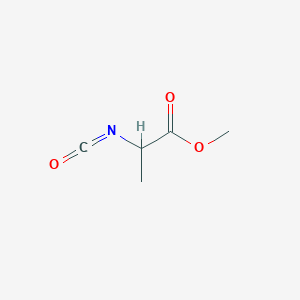

![1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B2494424.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2494426.png)
![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)